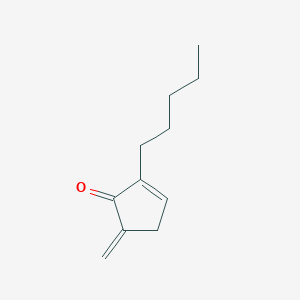
5-Methylidene-2-pentylcyclopent-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-pentylcyclopent-2-EN-1-one can be achieved through the isomerization of 2-pentylidenecyclopentanone. This process involves a continuous-flow system with a fixed-bed glass reactor containing grade A alumina at temperatures between 300–320°C and a feed space velocity of 0.5 h⁻¹ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the continuous-flow system mentioned above can be scaled up for industrial applications, ensuring consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylidene-2-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pentyl group or the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Methylidene-2-pentylcyclopent-2-EN-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of fragrances and flavoring agents due to its distinct odor profile.
Mecanismo De Acción
The mechanism of action of 5-Methylidene-2-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-pentylcyclopent-2-en-1-one: This compound has a similar structure but with a methyl group at the third position.
2-Pentylidenecyclopentanone: An isomer of 5-Methylidene-2-pentylcyclopent-2-EN-1-one, differing in the position of the double bond.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in scientific research and industrial applications.
Propiedades
Número CAS |
89506-33-2 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
5-methylidene-2-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-8-7-9(2)11(10)12/h8H,2-7H2,1H3 |
Clave InChI |
XDYVAFIVGKPLBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CCC(=C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


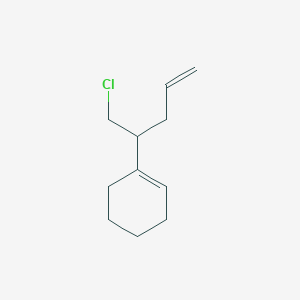
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
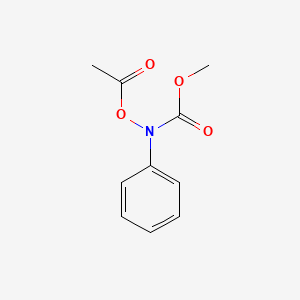
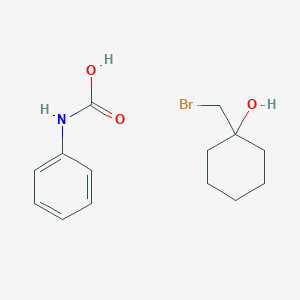
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)
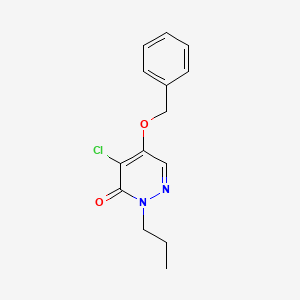
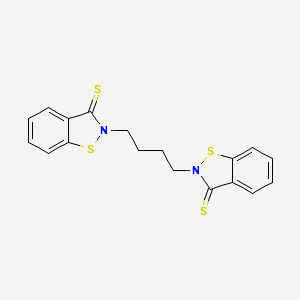
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)


![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
